molecular formula C19H21N3O5S B13857047 5-Hydroxy Acetate Omeprazole

5-Hydroxy Acetate Omeprazole

Cat. No.: B13857047
M. Wt: 403.5 g/mol
InChI Key: RJFDGYTUFFTRFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Acetate Omeprazole involves several steps, starting with the preparation of omeprazole. One common method includes the reaction of a reactive pyridine derivative with a substituted benzimidazole . The introduction of the hydroxy group is typically achieved through hydroxylation reactions using specific reagents and conditions. The acetate group is then introduced via acetylation reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Acetate Omeprazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .

Scientific Research Applications

5-Hydroxy Acetate Omeprazole has several scientific research applications:

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl acetate

InChI

InChI=1S/C19H21N3O5S/c1-11-17(20-8-13(18(11)26-4)9-27-12(2)23)10-28(24)19-21-15-6-5-14(25-3)7-16(15)22-19/h5-8H,9-10H2,1-4H3,(H,21,22)

InChI Key

RJFDGYTUFFTRFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)COC(=O)C)OC

Origin of Product

United States

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